3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide
Description
3-Chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide (CAS: 477711-49-2) is a benzamide derivative with the molecular formula C₂₀H₂₀ClN₃O₂ and a molecular weight of 369.85 g/mol . Its structure features a 3-chlorobenzamide core linked via an ethyl group to a 1,3-dimethyl-5-phenoxypyrazole moiety (Figure 1).
Properties
IUPAC Name |
3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-14-18(11-12-22-19(25)15-7-6-8-16(21)13-15)20(24(2)23-14)26-17-9-4-3-5-10-17/h3-10,13H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVUNNILGRMIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNC(=O)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by cyclization.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the appropriate amine with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxide in alcohol or amine in a polar aprotic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Molecular Formula: C₁₇H₁₉NO₃
- Key Features : Methoxy groups at the 3,4-positions of the phenyl ring.
- Synthesis : 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction .
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)
Variations in the Ethylamine Side Chain
3-Chloro-N-[2-(Morpholin-4-yl)ethyl]benzamide
- Molecular Formula : C₁₃H₁₇ClN₂O₂
- Molecular Weight : 268.75 g/mol .
- Key Features: Morpholine ring replaces the pyrazole-phenoxy group.
- Comparison: The morpholine group increases polarity and introduces a tertiary amine, enhancing water solubility. The target compound’s pyrazole-phenoxy moiety likely confers greater lipophilicity and membrane permeability.
Thio-Oxadiazole Derivatives (e.g., N-[2-[ethyl(3-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide)
Metal-Coordinating Derivatives
Bis(3-Chloro-N-(Diethylcarbamothioyl)benzamido) Nickel(II)
- Molecular Formula : C₂₄H₂₈Cl₂N₄NiO₂S₂
- Key Features : Carbamothioyl group enables metal coordination .
- Crystal Structure : Distorted square planar geometry around nickel, with S and O coordination .
- Comparison : The target compound lacks sulfur-based substituents, limiting its ability to form metal complexes. This highlights how substituent choice dictates application (e.g., catalysis vs. bioactivity).
Structural and Physicochemical Property Analysis
Biological Activity
3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C20H20ClN3O2
- Molecular Weight: 371.84 g/mol
| Property | Value |
|---|---|
| Molecular Weight | 371.84 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| LogP | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes by binding at their active sites, preventing substrate access.
- Receptor Modulation: It may also interact with various receptors, modulating signaling pathways involved in cellular responses.
Therapeutic Potential
Research has indicated several potential therapeutic applications for this compound:
- Anti-inflammatory Properties: Studies have suggested that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Activity: Preliminary data indicate that it may inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models, reducing edema and inflammatory markers .
- Anticancer Activity Research: In vitro studies reported in Cancer Letters highlighted that this compound led to a dose-dependent decrease in cell viability in various cancer cell lines .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide?
- Methodological Answer :
- Step 1 : Begin with a benzamide precursor and functionalize the pyrazole ring via nucleophilic substitution. Use anhydrous solvents (e.g., ethanol or dioxane) and catalytic acetic acid to promote coupling reactions .
- Step 2 : Control temperature during reflux (typically 80–100°C) to ensure high yields. For example, refluxing for 4–6 hours in ethanol with glacial acetic acid improves amide bond formation .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to achieve >95% purity .
- Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid side products like unreacted benzoyl chloride intermediates .
Q. How can researchers confirm the purity and structural integrity of the compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions. For example, the chloro-substituted benzene should show a singlet at δ 7.3–7.5 ppm, while the pyrazole methyl groups appear as singlets near δ 2.1–2.3 ppm .
- Infrared Spectroscopy (IR) : Confirm amide C=O stretching at ~1650 cm and pyrazole ring vibrations at 1550–1600 cm .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities .
Advanced Research Questions
Q. What methodologies are effective in elucidating the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Employ software like AutoDock Vina to model binding poses with target enzymes (e.g., bacterial acps-pptase). Use the compound’s 3D structure (from X-ray crystallography or DFT optimization) to predict binding affinity and key interactions (e.g., hydrogen bonds with active-site residues) .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (K, k/k) at varying compound concentrations .
- Enzyme Inhibition Assays : Use spectrophotometric methods to monitor substrate conversion (e.g., NADH oxidation for pptase activity). Compare IC values with structurally related analogs to identify SAR trends .
Q. How can conflicting data regarding the compound’s biochemical activity or stability be resolved?
- Methodological Answer :
- Dose-Response Repetition : Conduct assays in triplicate under controlled conditions (pH 7.4, 37°C) to rule out experimental variability. Include positive controls (e.g., known inhibitors) to validate assay robustness .
- Metabolite Identification : Use LC-MS/MS to detect degradation products. For instance, oxidative metabolites may form via CYP450 isoforms, explaining reduced activity in hepatic microsome studies .
- Computational Stability Modeling : Apply density functional theory (DFT) to predict degradation pathways (e.g., hydrolysis of the amide bond under acidic conditions) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Comparative Structural Analysis : Synthesize analogs with systematic modifications (e.g., replacing chloro with fluoro substituents) and test activity in parallel assays. This identifies critical functional groups .
- Cross-Validation with Orthogonal Assays : Confirm antibacterial activity using both broth microdilution (MIC) and time-kill curve assays. Discrepancies may arise from differences in bacterial strain viability or compound solubility .
- Review Crystallographic Data : Compare X-ray structures (refined via SHELX ) of the compound bound to target proteins. Variations in binding pocket conformations may explain activity differences .
Structural and Computational Insights
Q. What advanced techniques are recommended for analyzing the compound’s conformational stability?
- Methodological Answer :
- X-ray Crystallography : Refine crystal structures using SHELXL to resolve torsional angles between the benzamide and pyrazole moieties. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize specific conformers .
- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., water or lipid bilayer) for 100 ns to assess flexibility of the ethyl linker and phenoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
